4-[2-[(5-Chloro-2-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Description
4-[2-[(5-Chloro-2-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is an organic compound known for its role as an intermediate in the synthesis of various pharmaceuticals. This compound is characterized by its complex structure, which includes a chlorinated aromatic ring, a methoxy group, and a sulfonamide group. It is often used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
4-[2-[(5-chloro-2-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S.ClH/c1-22-16-7-4-14(17)10-13(16)11-19-9-8-12-2-5-15(6-3-12)23(18,20)21;/h2-7,10,19H,8-9,11H2,1H3,(H2,18,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRGXXTTMAJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[(5-Chloro-2-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to form an amine. This amine is then reacted with a chlorinated aromatic compound to form the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process typically includes the use of high-pressure reactors and continuous flow systems to optimize reaction times and minimize waste. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-[2-[(5-Chloro-2-methoxyphenyl)methylamino]ethyl]benzenes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
